molecular formula C11H12N2O2 B1480253 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2108941-74-6

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1480253
CAS RN: 2108941-74-6
M. Wt: 204.22 g/mol
InChI Key: KKNKNKXJOSHYOS-UHFFFAOYSA-N
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Description

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-bicyclo[2.2.1]hept-5-en-2-yl pyrimidine-2,4-dione, is a novel chemical compound that has recently been studied for its potential applications in the fields of chemistry and biochemistry. This compound is of particular interest due to its unique structure, which consists of a bicyclic ring system and a pyrimidine-2,4-dione core.2.1]hept-5-en-2-yl pyrimidine-2,4-dione, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of heterocyclic compounds for antimicrobial evaluation. The research involved synthesizing derivatives and evaluating their moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis. This work highlights the compound's potential in developing antibacterial agents (Vlasov et al., 2022).

Novel Conformationally Locked Carbocyclic Nucleosides

Another significant application involves the synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic alcohols. This synthetic route demonstrates the compound's utility in nucleoside analog synthesis, which is crucial for therapeutic applications (Hřebabecký et al., 2006).

Facile Synthesis of Pyrimido[4,5-d]pyrimidine Analogs

Research on the facile synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs showcases the compound's relevance in creating heterocyclic structures with potential biological significance. This study provides insights into efficient synthetic strategies for heterocyclic compounds (Shafi et al., 2020).

Bifunctional Monomer for Polylactide Toughening

A study on the use of a bifunctional monomer derived from lactide to toughen polylactide demonstrates the compound's application in material science. This research explores enhancing polymer materials' mechanical properties, showcasing the versatility of related chemical structures in material engineering (Jing & Hillmyer, 2008).

Synthesis and Antiviral Evaluation

Another application area is the synthesis of derivatives for antiviral evaluation. This study highlights the compound's potential in developing antiviral agents against diseases like Hepatitis A and Herpes simplex virus (El-Etrawy & Abdel-Rahman, 2010).

properties

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-5-9(12-11(15)13-10)8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNKNKXJOSHYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C3=CC(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione

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